3,6-dicyclopropyl-1-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with multiple functional groups, making it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The exact industrial methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyrazolylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C29H26N6O |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
3,6-dicyclopropyl-1-phenyl-N-[3-(pyrazol-1-ylmethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H26N6O/c36-29(31-22-7-4-6-19(16-22)18-34-15-5-14-30-34)24-17-25(20-10-11-20)32-28-26(24)27(21-12-13-21)33-35(28)23-8-2-1-3-9-23/h1-9,14-17,20-21H,10-13,18H2,(H,31,36) |
InChI Key |
UIKYEMLEDJRYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=CC(=C4)CN5C=CC=N5)C(=NN3C6=CC=CC=C6)C7CC7 |
Origin of Product |
United States |
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